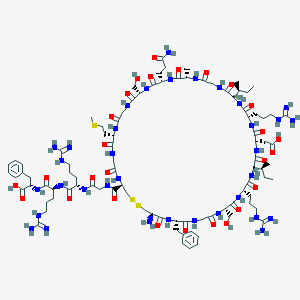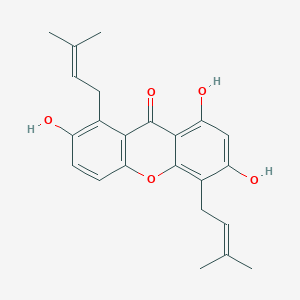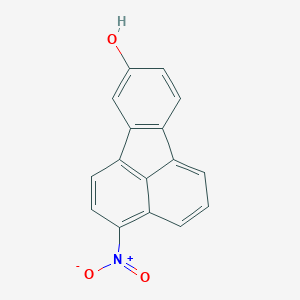
3-Nitrofluoranthen-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitrofluoranthen-9-ol is a fluorescent dye that is commonly used in scientific research. It is a derivative of fluorene and is often used to label proteins and nucleic acids. This compound has a wide range of applications in various fields of research, including biochemistry, molecular biology, and genetics.
Wirkmechanismus
The mechanism of action of 3-Nitrofluoranthen-9-ol involves its ability to bind to proteins and nucleic acids. This binding results in a change in the fluorescence properties of the compound, which can be detected using fluorescence microscopy or spectroscopy. The binding of 3-Nitrofluoranthen-9-ol to DNA can also result in the inhibition of DNA replication and transcription.
Biochemical and Physiological Effects:
3-Nitrofluoranthen-9-ol has been shown to have minimal biochemical and physiological effects on cells and tissues. It is not toxic to cells and does not affect cell viability. However, it is important to note that the concentration and duration of exposure to this compound can affect its toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Nitrofluoranthen-9-ol in lab experiments is its high sensitivity and specificity. It can be used to label specific proteins and nucleic acids with high accuracy. Another advantage is its ease of use and compatibility with various experimental conditions.
One of the limitations of using 3-Nitrofluoranthen-9-ol is its cost. It is a relatively expensive compound, which can limit its use in some experiments. Another limitation is its photobleaching properties, which can result in a loss of fluorescence signal over time.
Zukünftige Richtungen
For the use of 3-Nitrofluoranthen-9-ol include the development of new labeling techniques, live-cell imaging experiments, and the discovery of new fluorescent dyes.
Synthesemethoden
The synthesis of 3-Nitrofluoranthen-9-ol involves the nitration of fluorenol. The reaction is carried out in the presence of a nitric acid and sulfuric acid mixture. The product is then purified by column chromatography to obtain pure 3-Nitrofluoranthen-9-ol. The yield of this synthesis method is generally high, and the purity of the product is also excellent.
Wissenschaftliche Forschungsanwendungen
3-Nitrofluoranthen-9-ol is widely used as a fluorescent probe in various scientific research applications. It is used to label proteins and nucleic acids to study their structure and function. It is also used in fluorescence microscopy to visualize cellular structures and processes. In addition, this compound is used in DNA sequencing and genotyping.
Eigenschaften
CAS-Nummer |
115664-59-0 |
|---|---|
Produktname |
3-Nitrofluoranthen-9-ol |
Molekularformel |
C16H9NO3 |
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
4-nitrofluoranthen-8-ol |
InChI |
InChI=1S/C16H9NO3/c18-9-4-5-10-11-2-1-3-13-15(17(19)20)7-6-12(16(11)13)14(10)8-9/h1-8,18H |
InChI-Schlüssel |
VTHBPJUVHANJGL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=C(C=C4)O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=C(C=C4)O)[N+](=O)[O-] |
Andere CAS-Nummern |
115664-59-0 |
Synonyme |
3-Nitrofluoranthen-9-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




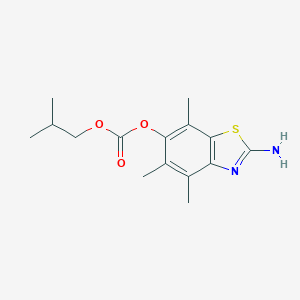
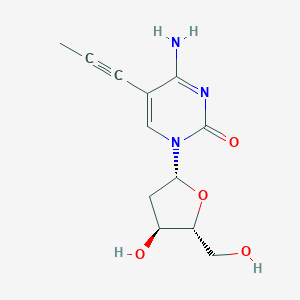

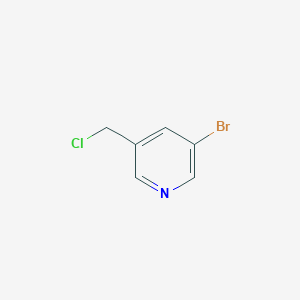



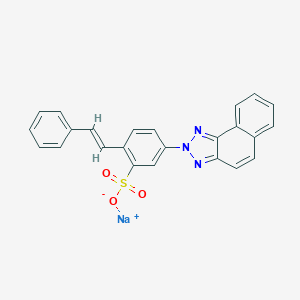
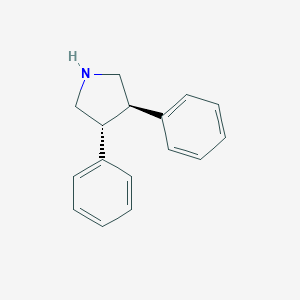

![1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone](/img/structure/B47238.png)
